molecular formula C19H18N2O3S B2592775 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide CAS No. 923472-80-4

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide

Cat. No. B2592775
M. Wt: 354.42
InChI Key: AMIRYGAGLNNFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Evaluation

A study focused on the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The most active compound showed significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, highlighting the potential of benzothiazole derivatives in developing anticonvulsant drugs (Nath et al., 2021).

Antitumor Activity

Another research synthesized benzothiazole derivatives bearing different heterocyclic rings to screen for antitumor activity against human tumor cell lines. Among these, certain compounds exhibited considerable anticancer activity against some cancer cell lines, indicating the utility of benzothiazole derivatives in cancer research (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties

Novel benzothiazole acetamide derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activity. Some compounds exhibited good antioxidant activity and excellent anti-inflammatory activity, suggesting their potential use in treating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

Antibacterial Activities

Research on the synthesis of benzothiazole and 2,4-thiazolidinedione derivatives revealed new compounds with potent in vitro antibacterial activity against various bacterial strains, showcasing the antimicrobial potential of benzothiazole derivatives (Juddhawala et al., 2011).

Anticancer and Antimicrobial Agents

A series of benzothiazole derivatives were synthesized and evaluated for their potential as anticancer and antimicrobial agents. Some compounds demonstrated significant activity, offering insights into the design of new therapeutic agents based on benzothiazole scaffolds (Devi et al., 2022).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-12-3-5-13(6-4-12)9-18(22)21-19-20-14-10-15-16(11-17(14)25-19)24-8-7-23-15/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIRYGAGLNNFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide

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